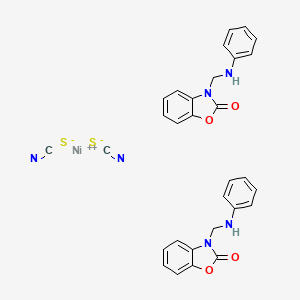
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring nickel as the central metal ion. Coordination compounds like this one are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique structure of this compound, with its specific ligands, imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the reaction of nickel salts with the appropriate ligands under controlled conditions. A common synthetic route might include:
- Dissolving a nickel salt, such as nickel(II) chloride, in a suitable solvent like ethanol or water.
- Adding the ligand, 3-((phenylamino)methyl)-2(3H)-benzoxazolone, to the solution.
- Introducing thiocyanate ions to the mixture.
- Stirring the reaction mixture at a specific temperature, often around room temperature to 60°C, for several hours.
- Isolating the product by filtration and washing with cold solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield. Techniques like recrystallization and chromatography might be employed.
化学反応の分析
Types of Reactions
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be replaced by other ligands under certain conditions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Other ligands like phosphines or amines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state nickel complex, while substitution could result in a new coordination compound with different ligands.
科学的研究の応用
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects depends on its specific application:
Catalysis: The nickel center facilitates the breaking and forming of chemical bonds, lowering the activation energy of reactions.
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, disrupting normal cellular functions.
Material Science: The unique coordination environment of the nickel ion can influence the electronic properties of materials.
類似化合物との比較
Similar Compounds
- Nickel, bis(2,2’-bipyridine)bis(thiocyanato-N)
- Nickel, bis(1,10-phenanthroline)bis(thiocyanato-N)
- Nickel, bis(ethylenediamine)bis(thiocyanato-N)
Uniqueness
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. The presence of the benzoxazolone and phenylamino groups can influence the compound’s reactivity, stability, and interaction with other molecules.
特性
CAS番号 |
82498-00-8 |
|---|---|
分子式 |
C30H24N6NiO4S2 |
分子量 |
655.4 g/mol |
IUPAC名 |
3-(anilinomethyl)-1,3-benzoxazol-2-one;nickel(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Ni/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
InChIキー |
YOPJUOZARGGJJZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


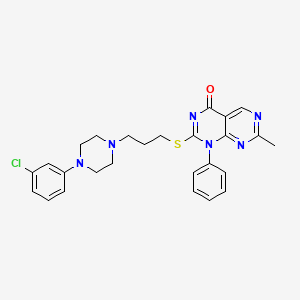

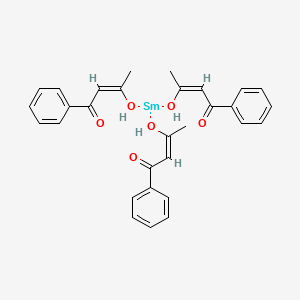
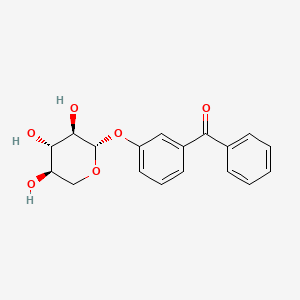

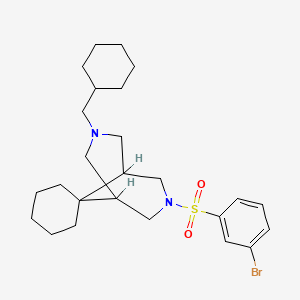
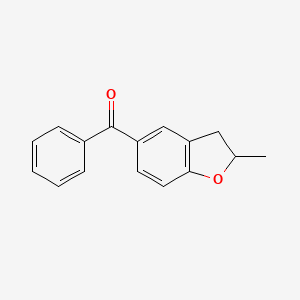
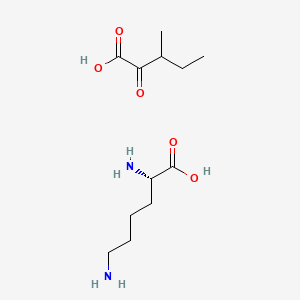

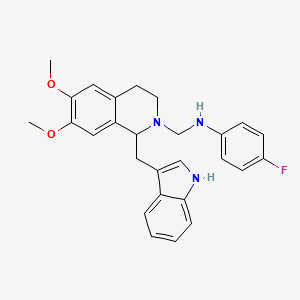
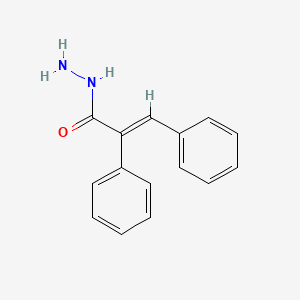
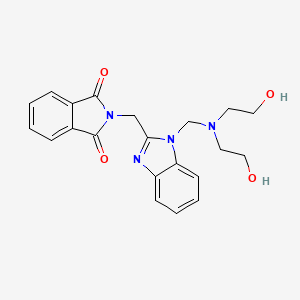
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)

